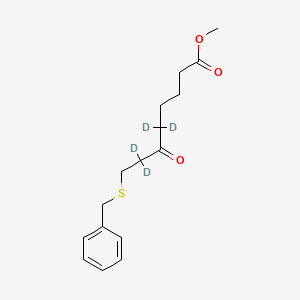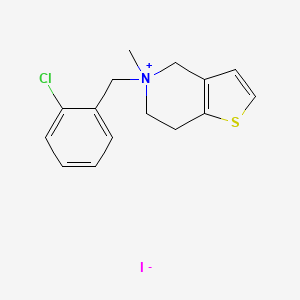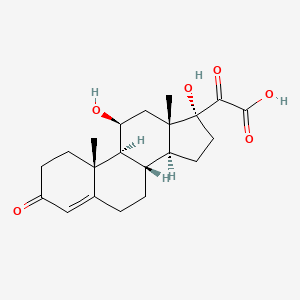
S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine” is a complex compound that involves several functional groups and chemical structures. The “Dimethoxytrityl” (often abbreviated as DMT) is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . The “2-Cyanoethyl” part refers to a cyanoethyl group, which is a functional group used in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves solid-phase phosphoramidite chemistry, a method developed in the 1970s and 1980s. This method is robust, efficient, and routinely used in commercial settings to produce large quantities of synthetic DNA and RNA . The synthesis process involves a cycle of deprotection, coupling, capping, and oxidation steps .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The “Dimethoxytrityl” part is usually bound to a molecule but can exist as a stable cation in solution . The “2-Cyanoethyl” part refers to a cyanoethyl group, which is a functional group used in organic chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. The phosphoramidite synthesis cycle involves deprotection of the 5’-hydroxyl group of the nucleoside attached to the solid support, followed by the coupling step, addition of the phosphoramidite of the next nucleoside in the sequence along with an activator .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the “Dimethoxytrityl” part can exist as a stable cation in solution .Mécanisme D'action
The mechanism of action of this compound in biological systems would depend on its specific use. The “Dimethoxytrityl” (DMT) group is often used as a protecting group in oligonucleotide synthesis, protecting the 5’-hydroxy group in nucleosides . The “2-Cyanoethyl” group is a functional group used in organic chemistry .
Safety and Hazards
Orientations Futures
The future directions in the field of oligonucleotide synthesis could involve the development of more efficient and robust methods for the synthesis of complex compounds like “S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine”. This could potentially involve advancements in solid-phase phosphoramidite chemistry, which is currently the gold standard method for DNA synthesis .
Propriétés
IUPAC Name |
3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3/t29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJUWSYOFPVIF-OJDZSJEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1SCCC#N)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










